Biotin-PEG7-Amine

Vue d'ensemble

Description

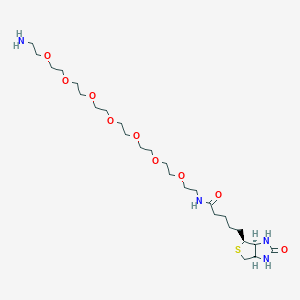

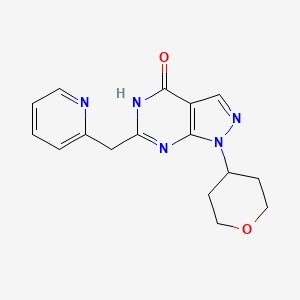

Biotin-PEG7-Amine is a compound with the molecular formula C26H50N4O9S . It is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Biotin-PEG7-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular weight of Biotin-PEG7-Amine is 594.8 g/mol . The IUPAC name is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of Biotin-PEG7-Amine include a molecular weight of 594.8 g/mol . The compound has a density of 1.151±0.06 g/cm3 and a boiling point of 785.9±60.0 °C . The exact melting point and flash point are not provided in the available sources .Applications De Recherche Scientifique

Biotinylation Reagent

Biotin-PEG7-Amine serves as a biotinylation reagent . It binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . This property makes it useful in various biochemical assays that require the attachment of biotin to a specific protein or peptide.

Spacer Arm

The compound contains a long (7 PEG) spacer arm . This spacer arm is beneficial in applications where a greater distance between the biotin and its binding partner is desired. It can help reduce steric hindrance and improve the accessibility of biotinylated molecules.

Crosslinking

Biotin-PEG7-Amine requires a crosslinker such as EDC . This makes it suitable for crosslinking applications where the covalent attachment of two biomolecules is required.

Biosynthesis Research

Biotin-PEG7-Amine can be used in biosynthesis research . As biotin acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates, studying its biosynthesis can provide valuable insights into these metabolic pathways .

Biotechnological Production

The compound has significant applications in biotechnological production . Microbial biotin production offers an environmentally sustainable alternative to chemical synthesis, and Biotin-PEG7-Amine can play a role in optimizing this process .

Therapeutic Applications

Biotin-PEG7-Amine can be used in therapeutic applications . Biotin is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Biotin-PEG7-Amine, with its ability to bind biotin to other molecules, can potentially enhance the delivery of biotin in these therapeutic contexts.

Safety and Hazards

Biotin-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same procedure applies to eye contact . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . If ingested, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Mécanisme D'action

Target of Action

Biotin-PEG7-Amine is a biotinylation reagent that binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . It is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator .

Mode of Action

Biotin-PEG7-Amine is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The Biotin-PEG7-Amine compound can be used in the synthesis of a series of PROTACs .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG7-Amine are those involving the proteins it targets for degradation. By binding to these proteins and marking them for degradation, it can disrupt their normal functions and alter the biochemical pathways they are involved in .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of Biotin-PEG7-Amine’s action is the degradation of its target proteins. This can lead to changes in cellular processes and functions, depending on the roles of the degraded proteins .

Action Environment

The action of Biotin-PEG7-Amine can be influenced by various environmental factors. For example, the presence of EDC or HATU activator is necessary for it to react with NHS ester or carboxylic acid . Additionally, the stability and efficacy of Biotin-PEG7-Amine may be affected by factors such as temperature and pH .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105798 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG7-Amine | |

CAS RN |

1334172-76-7 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)